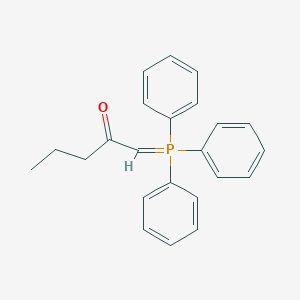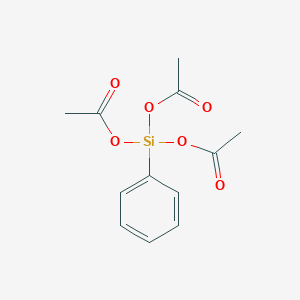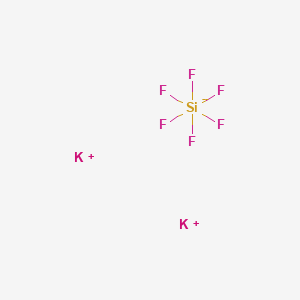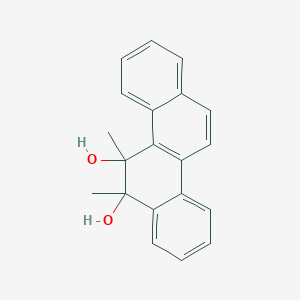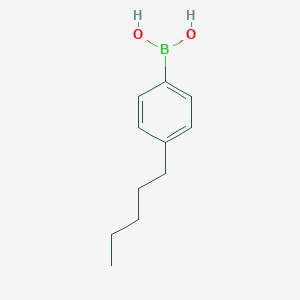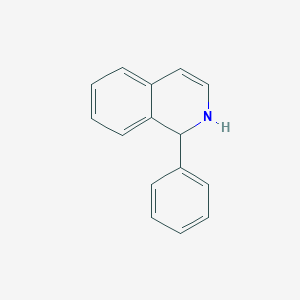
1-Phényl-1,2-dihydroisoquinoléine
Vue d'ensemble
Description
1-Phenyl-1,2-dihydroisoquinoline (PDIQ) is a chemical compound that belongs to the class of isoquinoline derivatives. It is an important intermediate in the synthesis of various organic compounds and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Applications De Recherche Scientifique
Synthèse des 1,2-dihydroisoquinoléine-1-carboxylates
Le composé est utilisé dans la synthèse des 1,2-dihydroisoquinoléine-1-carboxylates sous catalyse au cobalt . Ce processus implique la fonctionnalisation C–H de dérivés de phénylglycine avec des alcynes .
Activité inhibitrice contre la monoamine oxydase (MAO)
Une série de (S)-1-phényl-3,4-dihydroisoquinoléine-2 (1 H)-carboxylates, synthétisés à partir de 1-Phényl-1,2-dihydroisoquinoléine, ont été évalués pour leur activité inhibitrice contre la monoamine oxydase (MAO)-A et-B .
Activité inhibitrice contre l'acétylcholinestérase (AChE)
La même série de (S)-1-phényl-3,4-dihydroisoquinoléine-2 (1 H)-carboxylates a également été évaluée pour son activité inhibitrice contre l'acétylcholinestérase (AChE) .
Activité inhibitrice contre la butyrylcholinestérase (BChE)
Ces dérivés carboxamide ont également été testés pour leur activité inhibitrice contre la butyrylcholinestérase (BChE) .
Activités biologiques et médicinales
La synthèse de la 1,2-dihydroisoquinoléine, de la [2,1- a] isoquinoléine et de la [5,1- a] isoquinoléine est très importante en raison de leurs activités biologiques et médicinales .
Conversion en isoquinoléine correspondante
Ces composés peuvent également être convertis en isoquinoléine correspondante .
Mécanisme D'action
Target of Action
1-Phenyl-1,2-dihydroisoquinoline primarily targets Monoamine Oxidase (MAO)-A and -B , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
Mode of Action
The compound interacts with its targets, inhibiting their activity. For instance, certain derivatives of 1-Phenyl-1,2-dihydroisoquinoline have shown good inhibitory activity against both MAO-A and MAO-B . This interaction results in changes in the levels of neurotransmitters in the central nervous system .
Biochemical Pathways
The inhibition of MAO-A, MAO-B, and BChE affects the biochemical pathways involving these enzymes. The inhibition of MAO enzymes prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . This can have downstream effects on mood regulation, as these neurotransmitters are involved in regulating mood and emotional responses .
Pharmacokinetics
For instance, the compound’s solubility and stability would influence its absorption and distribution within the body .
Result of Action
The inhibition of MAO and BChE enzymes by 1-Phenyl-1,2-dihydroisoquinoline can result in increased levels of monoamine neurotransmitters in the central nervous system . This can lead to antidepressant and anticonvulsant effects . In fact, certain derivatives of this compound have been evaluated as potential antidepressant and anticonvulsant agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-1,2-dihydroisoquinoline. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s interaction with its targets could be influenced by the presence of other molecules or drugs within the body .
Analyse Biochimique
Biochemical Properties
It is known that isoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the isoquinoline derivative and the biomolecules involved .
Cellular Effects
Some isoquinoline derivatives have been shown to have antidepressant and anticonvulsant effects . These effects are likely mediated by an increase in central nervous system neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) .
Molecular Mechanism
It is known that isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of isoquinoline derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Some isoquinoline derivatives have been shown to display antidepressant effects in a dose-dependent manner .
Metabolic Pathways
It is known that isoquinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
It is known that isoquinoline derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that isoquinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
1-phenyl-1,2-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYRRRTGNMMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



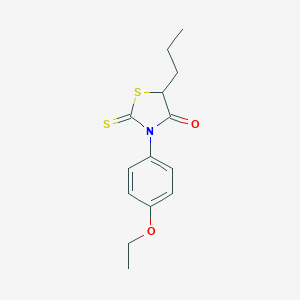
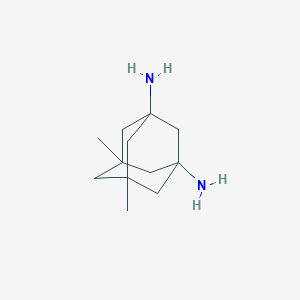
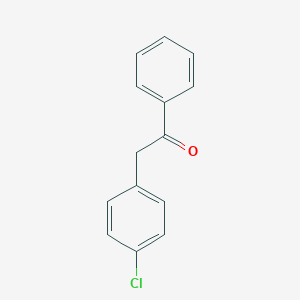
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
